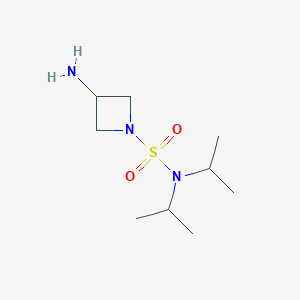![molecular formula C9H11ClFNO B13236940 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13236940.png)
2-{[(3-Chloro-4-fluorophenyl)methyl]amino}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3-Chloro-4-fluorophenyl)methyl]amino}ethan-1-ol is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is linked to an ethan-1-ol moiety through a methylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}ethan-1-ol typically involves the reaction of 3-chloro-4-fluorobenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide, to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other functional groups like hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles like hydroxide, amines, or alkyl halides; polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
Applications De Recherche Scientifique
2-{[(3-Chloro-4-fluorophenyl)methyl]amino}ethan-1-ol has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of novel materials and chemical processes
Mécanisme D'action
The exact mechanism of action of 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}ethan-1-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. For instance, it may inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases and phosphatidylinositol 3-kinase. Additionally, it may modulate the expression of genes involved in inflammation and oxidative stress, contributing to its neuroprotective effects.
Comparaison Avec Des Composés Similaires
- 2-(3-fluorophenyl)ethan-1-ol
- 2-(4-fluorophenyl)ethan-1-amine
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Comparison: Compared to these similar compounds, 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}ethan-1-ol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a therapeutic agent by providing a balance between hydrophobic and electronic effects .
Propriétés
Formule moléculaire |
C9H11ClFNO |
|---|---|
Poids moléculaire |
203.64 g/mol |
Nom IUPAC |
2-[(3-chloro-4-fluorophenyl)methylamino]ethanol |
InChI |
InChI=1S/C9H11ClFNO/c10-8-5-7(1-2-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 |
Clé InChI |
LJHOVMBEMBMITG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CNCCO)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Aminopyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13236859.png)

![4-Boc-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13236882.png)
![[2-(Cyclobutylamino)phenyl]methanol](/img/structure/B13236884.png)
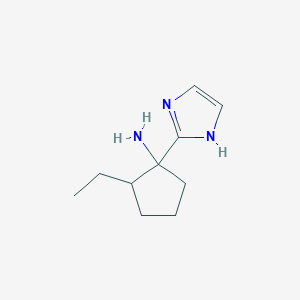
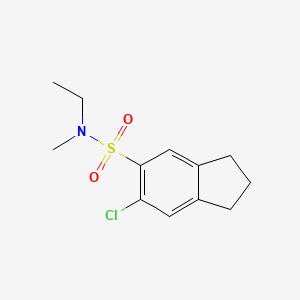
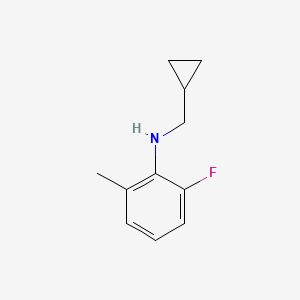
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13236919.png)

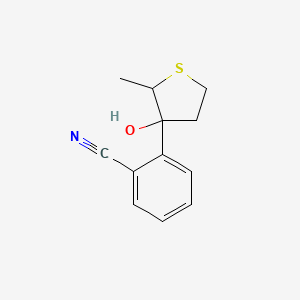
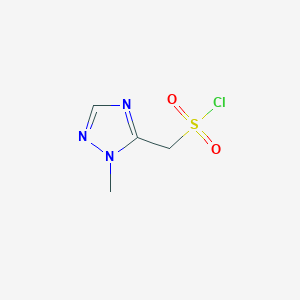
![2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B13236941.png)

